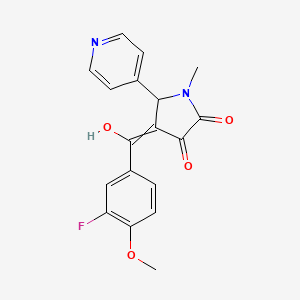
(E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorinated methoxyphenyl group, a pyridinyl group, and a pyrrolidine-2,3-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridinyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl group to the pyrrolidine core.
Addition of the Fluorinated Methoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.
Final Functionalization: The hydroxy and methylene groups are introduced in the final steps, often through selective reduction or oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methylene group can be reduced to form a methyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a fully saturated pyrrolidine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the fluorinated methoxyphenyl group and the pyridinyl group can impart unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and improved stability.
Propriétés
Formule moléculaire |
C18H15FN2O4 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-methyl-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H15FN2O4/c1-21-15(10-5-7-20-8-6-10)14(17(23)18(21)24)16(22)11-3-4-13(25-2)12(19)9-11/h3-9,15,22H,1-2H3 |
Clé InChI |
YWSYIRZQGXYNKL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C(=C(C2=CC(=C(C=C2)OC)F)O)C(=O)C1=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


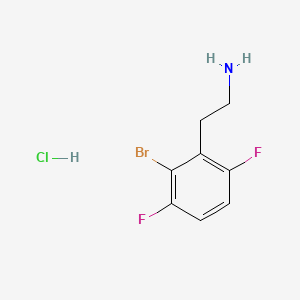
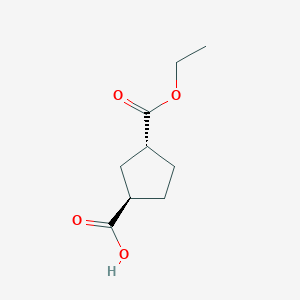
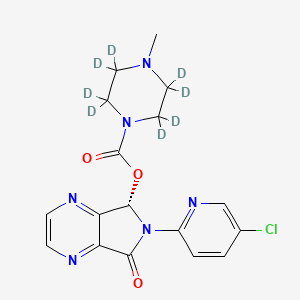
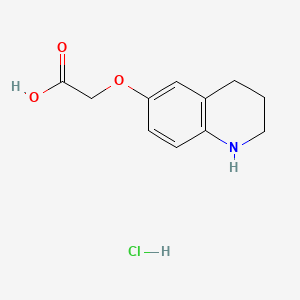




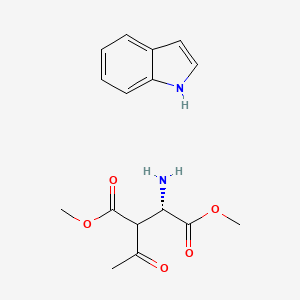
![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13448248.png)
![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)
![1-Oxadispiro[2.2.2^{6}.2^{3}]decane](/img/structure/B13448258.png)
![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)

